molecular formula C8H7Cl2NO2 B2570159 Methyl 4,6-dichloro-2-methylnicotinate CAS No. 1196073-28-5

Methyl 4,6-dichloro-2-methylnicotinate

Cat. No.: B2570159
CAS No.: 1196073-28-5
M. Wt: 220.05
InChI Key: HTVAJMUKCKPSHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,6-dichloro-2-methylnicotinate can be synthesized through the esterification of 4,6-dichloro-2-methylnicotinic acid. The reaction typically involves the use of methanol and a suitable acid catalyst under reflux conditions . The reaction mixture is then quenched with water, extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions for higher yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents.

    Oxidation: KMnO4 or CrO3 in acidic or neutral conditions.

Major Products:

    Substitution: Amines, thioethers, or other substituted derivatives.

    Reduction: Amines or alcohols.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Mechanism of Action

The mechanism of action of Methyl 4,6-dichloro-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methyl ester group can influence its binding affinity and specificity . The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 4,6-Dichloro-2-methylnicotinic acid
  • 4,6-Dichloro-2-methylnicotinaldehyde
  • 4,6-Dichloro-2-methylnicotinonitrile
  • Ethyl 4,6-dichloro-2-methylnicotinate

Uniqueness: Methyl 4,6-dichloro-2-methylnicotinate is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

methyl 4,6-dichloro-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-4-7(8(12)13-2)5(9)3-6(10)11-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVAJMUKCKPSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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